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Compound of Interest

Compound Name: 2,2-Difluoromalonamide

Cat. No.: B1584211

In the landscape of modern drug discovery and materials science, the strategic incorporation of
fluorine atoms into organic scaffolds is a cornerstone of molecular design. Among the various
fluorinated motifs, the geminal difluoromethylene (CF2) group holds a place of particular
distinction. It serves as a non-hydrolyzable bioisostere of a carbonyl or ketone group, capable
of modulating electronic properties, metabolic stability, and conformational preferences without
introducing excessive lipophilicity.[1][2] 2,2-Difluoromalonamide (CsH4F2N2032) is a
fundamental building block that provides direct access to this critical functionality. This guide
offers an in-depth exploration of its chemical properties, a validated synthesis pathway, and its
utility for researchers engaged in advanced chemical synthesis.

Molecular and Physicochemical Profile

2,2-Difluoromalonamide is a white crystalline solid at room temperature. Its core structure
consists of a central carbon atom bonded to two fluorine atoms and two carboxamide groups.
This symmetrical arrangement dictates its physical properties and chemical reactivity.
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Property Value Source(s)

IUPAC Name 2,2-difluoropropanediamide [3]

CAS Number 425-99-0 [3][4]

Molecular Formula C3HaF2N20:2 [31[4]

Molecular Weight 138.07 g/mol [3114]

Melting Point 206-207°C ChemicalBook[5]

Boiling Point (Predicted) 433.9+45.0°C ChemicalBook][5]

Density (Predicted) 1.524 + 0.06 g/cm?3 ChemicalBook][5]

Solubility Slightly soluble in DMSO and ChemicalBook][5]
Methanol

SMILES C(=0O)(C(C(=O)N)(F)F)N [3]
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Synthesis Pathway and Experimental Protocol

While 2,2-Difluoromalonamide is commercially available, understanding its synthesis is

crucial for specialized applications and scalability. A robust and logical pathway proceeds via

the direct fluorination of a malonic ester precursor followed by amidation. This two-step

approach provides a reliable route from commodity starting materials.

Logical Synthesis Workflow
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Step 1: Direct Fluorination

Diethyl Malonate

1. NaH, Acetonitrile

2. F2/ Nz, -15°C

[Diethyl 2,2-Difluoromalonate]

Purified Intermediate

Step 2: Avmidation

Aqueous Ammonia (conc.)

Pressure Vessel, 60-80°C

[Z,Z-Difluoromalonamide)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2,2-Difluoromalonamide.
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Protocol 1: Synthesis of Diethyl 2,2-Difluoromalonate

This procedure is based on established methods for direct fluorination of active methylene
compounds.[6] The causality behind using a strong, non-nucleophilic base like sodium hydride
(NaH) is to quantitatively generate the enolate of diethyl malonate, which is the species
susceptible to electrophilic attack by fluorine.

Step-by-Step Methodology:

 Inert Atmosphere: Equip a three-necked, flame-dried flask with a magnetic stirrer, a dropping
funnel, a thermometer, and a gas inlet/outlet. Maintain a positive pressure of dry nitrogen
throughout the reaction.

e Base Suspension: Suspend sodium hydride (1.0 eq) in anhydrous acetonitrile.

o Enolate Formation: Cool the suspension to 0°C. Add a solution of diethyl malonate (1.0 eq)
in anhydrous acetonitrile dropwise via the dropping funnel, ensuring the internal temperature
does not exceed 5°C. Stir the resulting white suspension for 30 minutes at room temperature
to ensure complete enolate formation.

» Electrophilic Fluorination: Cool the reaction mixture to -15°C. Bubble a mixture of 10%
elemental fluorine (F2) in nitrogen (2.2 eq of F2) through the suspension over 2-3 hours. The
reaction is highly exothermic; meticulous temperature control is critical to prevent side
reactions.

e Quenching and Workup: After the addition is complete, purge the system with nitrogen to
remove excess fluorine. Allow the mixture to warm to room temperature. Carefully quench
the reaction by the slow addition of saturated agueous ammonium chloride.

o Extraction and Purification: Transfer the mixture to a separatory funnel and extract with
diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure. The crude product,
diethyl 2,2-difluoromalonate, can be purified by vacuum distillation.[6]

Protocol 2: Amidation to 2,2-Difluoromalonamide
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The conversion of the diester to the diamide is a classic nucleophilic acyl substitution. Using

concentrated ammonia under elevated temperature and pressure overcomes the lower

reactivity of esters compared to acid chlorides and ensures complete conversion.[7][8]

Step-by-Step Methodology:

Reaction Setup: Place the purified diethyl 2,2-difluoromalonate (1.0 eq) into a high-pressure
stainless-steel reactor.

Ammonia Addition: Add concentrated aqueous ammonia (a significant excess, e.g., 20-30
eq) to the reactor.

Reaction Conditions: Seal the reactor and heat to 60-80°C with vigorous stirring. The internal
pressure will increase. Maintain these conditions for 12-24 hours. Monitor the reaction
progress by TLC or LC-MS if possible.

Isolation: Cool the reactor to room temperature. A white precipitate of 2,2-
Difluoromalonamide should have formed. Collect the solid by vacuum filtration.

Purification: Wash the collected solid with cold water, followed by a cold, non-polar solvent
like hexane, to remove any residual impurities. The product can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a fine white
crystalline powder.

Spectroscopic Characterization (Predicted)

No definitive, publicly archived experimental spectra for 2,2-difluoromalonamide were

identified. However, based on its structure and data from analogous compounds, a reliable set

of expected spectral characteristics can be predicted.

* 1H-NMR: The spectrum is expected to be simple, showing a single, broad resonance for the

four equivalent amide protons (-C(O)NHz), likely in the range of 7.0-8.5 ppm (in DMSO-ds).
The broadness is due to quadrupolar relaxation from the **N nucleus and potential chemical
exchange with trace water.

e 1B3C-NMR: The spectrum should show two primary signals:
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o Asignal for the two equivalent carbonyl carbons (C=0) around 160-165 ppm.

o Asignal for the central difluorinated carbon (CFz) which will appear as a triplet due to one-
bond coupling with the two fluorine atoms (*J_CF), anticipated in the range of 110-120

ppm.

e 19F-NMR: This is the most informative technique for this molecule.[9][10]
o Asingle resonance is expected, as both fluorine atoms are chemically equivalent.

o Based on data for diethyl difluoromalonate (-112.7 ppm)[6] and the closely related 2,2-
difluoroacetamide (-126 to -128 ppm), the chemical shift is predicted to be in the -110 to
-130 ppm range (referenced to CFCIs). The signal will be a singlet in a proton-decoupled
spectrum.

Reactivity and Synthetic Utility

The synthetic value of 2,2-difluoromalonamide stems from the combined reactivity of its
amide functionalities and the unique properties imparted by the CF2z group.

o Electrophilic Nature of the CF2 Carbon: While the fluorine atoms are strongly bound, the
carbon atom of the CFz group is electron-deficient. This makes the molecule a precursor to
other gem-difluoro structures.[1]

» Amide Group Transformations: The two primary amide groups can undergo a variety of
classical transformations, such as dehydration to nitriles (yielding difluoromalononitrile),
Hofmann rearrangement, or serving as nucleophiles in condensation reactions after
deprotonation.

» Precursor to Heterocycles: 2,2-Difluoromalonamide is an ideal starting material for the
synthesis of fluorinated heterocycles. For example, condensation reactions with 1,2- or 1,3-
dicarbonyl compounds can lead to the formation of difluorinated pyrimidines, pyridines, or
other ring systems of high interest in medicinal chemistry.

o Application in Peptide Synthesis: It serves as a reagent for creating fluorine-containing
endothiopeptide analogs, where the amide can be converted to a thioamide.[5] This
modification can enhance peptide stability and cell permeability.
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Conceptual Application: Bioisosterism in Drug Design

Caption: The CF2 group as a stable bioisostere for a carbonyl.

Safety and Handling

As a research chemical, 2,2-Difluoromalonamide must be handled with appropriate
precautions.

o GHS Hazard Classification: The compound is classified as an irritant.[3]
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling Recommendations:

Work in a well-ventilated chemical fume hood.

[¢]

o Wear standard personal protective equipment (PPE), including safety glasses with side
shields, a lab coat, and nitrile gloves.

o Avoid inhalation of dust.

o Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly
with water.

o Store in a tightly sealed container in a cool, dry place.

Conclusion

2,2-Difluoromalonamide is more than a simple diamide; it is a strategic entry point into the
synthesis of advanced, fluorinated molecules. Its value lies in the predictable introduction of the
gem-difluoromethylene group, a motif proven to enhance the pharmacological properties of
bioactive compounds. By understanding its fundamental properties, mastering its synthesis
from basic precursors, and appreciating its reactivity, researchers can effectively leverage this
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building block to construct novel molecular architectures for applications ranging from

pharmaceuticals to advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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